molecular formula C4H3NO3S B1629350 5-Nitrothiophen-2-ol CAS No. 550379-21-0

5-Nitrothiophen-2-ol

Cat. No.: B1629350
CAS No.: 550379-21-0
M. Wt: 145.14 g/mol
InChI Key: GNHWEXWXFCWNKY-UHFFFAOYSA-N
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Description

5-Nitrothiophen-2-ol is an organic compound with the molecular formula C4H3NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a hydroxyl group (-OH) at the 2-position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophen-2-ol typically involves the nitration of thiophenol derivatives. One common method is the nitration of 2-thiophenol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrothiophen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Nitrothiophene-2-carboxylic acid
  • 5-Nitrothiophene-2-sulfonic acid
  • 2-Nitrothiophenol

Comparison: 5-Nitrothiophen-2-ol is unique due to the presence of both a nitro and hydroxyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its biological activity .

Properties

IUPAC Name

5-nitrothiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHWEXWXFCWNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609503
Record name 5-Nitrothiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550379-21-0
Record name 5-Nitrothiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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